Benzenamine, N-hexylidene-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-hexylidene- typically involves the reaction of aniline with hexanal. The reaction is carried out under acidic or basic conditions to facilitate the formation of the imine bond between the aniline and hexanal. The general reaction scheme is as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + \text{C}6\text{H}{13}\text{CHO} \rightarrow \text{C}_6\text{H}_5\text{N=CHC}6\text{H}{13} + \text{H}_2\text{O} ]
Industrial Production Methods
In an industrial setting, the production of Benzenamine, N-hexylidene- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N-hexylidene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group back to an amine.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Oxidized derivatives such as N-hexylideneaniline oxide.
Reduction: The primary amine, N-hexylaniline.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Benzenamine, N-hexylidene- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, N-hexylidene- involves its interaction with various molecular targets. The imine group can participate in nucleophilic addition reactions, while the benzene ring can undergo electrophilic substitution. These interactions can affect biological pathways and chemical processes, making the compound useful in various applications.
Comparison with Similar Compounds
Benzenamine, N-hexylidene- can be compared with other similar compounds such as:
Aniline: Lacks the hexylidene group, making it less hydrophobic.
N-hexylaniline: Similar structure but lacks the imine group.
N-phenylhexylamine: Different arrangement of the hexyl and phenyl groups.
The uniqueness of Benzenamine, N-hexylidene- lies in its combination of the benzene ring, imine group, and hexylidene group, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
117555-73-4 |
---|---|
Molecular Formula |
C12H17N |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
N-phenylhexan-1-imine |
InChI |
InChI=1S/C12H17N/c1-2-3-4-8-11-13-12-9-6-5-7-10-12/h5-7,9-11H,2-4,8H2,1H3 |
InChI Key |
SBFSEOWBPUTRPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=NC1=CC=CC=C1 |
Origin of Product |
United States |
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